REACTION_CXSMILES
|
I[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[OH:12].[C:13]([O-])(=[O:15])[CH3:14].[K+].[O:18]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19]1.C(N(CC)CC)C.C(OC(=O)C)(=O)C>CC1CCCO1.COC(C)(C)C.[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:13]([O:12][C:3]1[CH:4]=[CH:5][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][C:2]=1[C:20]1[CH:21]=[CH:22][O:18][CH:19]=1)(=[O:15])[CH3:14] |f:1.2,8.9.10|
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Name
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|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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IC1=C(C=CC(=C1)C(F)(F)F)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CC1OCCC1
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Name
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potassium acetate
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Quantity
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11.8 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
|
5 g
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Type
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reactant
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Smiles
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O1C=C(C=C1)B(O)O
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Name
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|
Quantity
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7.2 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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4.7 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
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1 g
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Type
|
catalyst
|
Smiles
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[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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The reaction was then stirred at 90° C. under nitrogen for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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the reaction degassed 3 more times
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Type
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TEMPERATURE
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Details
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The reaction was then cooled
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Type
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CUSTOM
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Details
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partitioned between EtOAc (50 mL) and water (50 mL)
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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CUSTOM
|
Details
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dried in vacuo
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Type
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CUSTOM
|
Details
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to give a brown oil
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Type
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CUSTOM
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Details
|
The reaction was then partitioned between EtOAc (30 ml) and water (30 ml)
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Type
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CUSTOM
|
Details
|
organic layer was dried in vacuo
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Type
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CUSTOM
|
Details
|
to give a brown oil which
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Type
|
CUSTOM
|
Details
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crystallised
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Type
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CUSTOM
|
Details
|
This was triturated with heptane
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)C(F)(F)F)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.04 g | |
YIELD: PERCENTYIELD | 86.6% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |